3-Ethoxy-4-hydroxybenzoic acid

Description

General Overview and Significance in Chemical Research

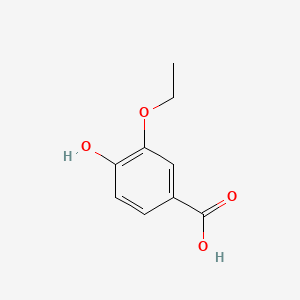

3-Ethoxy-4-hydroxybenzoic acid, also known as EHBA, is an organic compound that has garnered interest within the scientific community. It is a derivative of benzoic acid and is characterized by the presence of both an ethoxy and a hydroxyl group attached to the benzene (B151609) ring. ontosight.ai This structure imparts specific chemical properties that make it a subject of study in various fields of chemical research. Its molecular formula is C9H10O4. ontosight.ainih.gov

The significance of EHBA in chemical research lies in its potential as a building block for more complex molecules and its own inherent biological activities. Researchers have investigated its antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai It is also studied as a metabolite of ethyl vanillin (B372448), a common food flavoring agent, which has implications for metabolic and diagnostic studies. vulcanchem.comnih.gov

Nomenclature and Chemical Classification

IUPAC Naming Conventions

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . nih.govsigmaaldrich.com This name precisely describes the molecular structure: a benzoic acid core with an ethoxy group (-OCH2CH3) at the third carbon position and a hydroxyl group (-OH) at the fourth carbon position of the benzene ring.

Classification as a Benzoic Acid Derivative

This compound is classified as a derivative of benzoic acid. ontosight.aievitachem.com This classification is based on its core structure, which is a benzene ring attached to a carboxylic acid group. iarc.fr The addition of the ethoxy and hydroxyl functional groups to the benzene ring distinguishes it as a substituted benzoic acid derivative. evitachem.com

Historical Context of Research on EHBA and Related Compounds

Research into this compound and related compounds is often linked to the study of vanillin and its derivatives. Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a widely used synthetic flavoring, is structurally similar to EHBA. biosynth.com A significant area of research has been the identification of EHBA as a major urinary metabolite in individuals who have consumed foods containing ethyl vanillin. vulcanchem.comnih.gov This discovery in the mid-1980s was crucial for urinary organic acid profiling and in preventing potential misdiagnoses by distinguishing dietary metabolites from markers of pathological conditions. nih.gov Early research also focused on the synthesis and characterization of various amides derived from this compound. acs.org

Scope and Objectives of Academic Research on EHBA

Academic research on this compound primarily focuses on a few key areas:

Synthesis and Characterization: Developing efficient methods for synthesizing EHBA and its derivatives is a continuous objective for chemists. ontosight.airasayanjournal.co.in This includes the etherification of protocatechuic acid (3,4-dihydroxybenzoic acid) or the oxidation of ethyl vanillin. Detailed characterization using techniques like mass spectrometry and infrared spectroscopy is also a common research goal. nih.govnih.gov

Biological Activity Screening: A significant portion of research is dedicated to exploring the potential biological activities of EHBA. Studies have investigated its properties as an antioxidant, antimicrobial, and anti-inflammatory agent, which could make it a candidate for further development in pharmaceuticals or as a dietary supplement. ontosight.ai

Metabolic Studies: Understanding the metabolic fate of related compounds like ethyl vanillin is another important research avenue. The identification of EHBA as a metabolite has been important in the field of clinical diagnostics. vulcanchem.comnih.gov

Intermediate in Chemical Synthesis: EHBA serves as a valuable intermediate in the synthesis of other more complex molecules. Its functional groups provide reactive sites for further chemical modifications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H10O4 | ontosight.ainih.gov |

| Molecular Weight | 182.17 g/mol | nih.govchemicalbook.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 5438-38-0 | nih.govchemicalbook.com |

| Melting Point | 164-165 °C | chemicalbook.com |

| Boiling Point | 359.8±27.0 °C (Predicted) | chemicalbook.com |

| Density | 1.292±0.06 g/cm3 (Predicted) | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethoxy-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDSMZGWVHEDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202751 | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-38-0 | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxy-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHOXY-4-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA38VF9XH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Bioproduction of 3 Ethoxy 4 Hydroxybenzoic Acid

Chemical Synthesis Methodologies

The chemical synthesis of 3-Ethoxy-4-hydroxybenzoic acid can be accomplished through several pathways, broadly categorized into conventional routes and more optimized, modern methods.

Conventional Synthetic Routes

Traditional methods for synthesizing this compound and related molecules often rely on fundamental organic reactions such as the modification of benzoic acid precursors or the oxidation of corresponding aldehydes and alcohols.

A common and versatile strategy for the synthesis of this compound involves the sequential esterification and etherification of a suitably substituted benzoic acid derivative. ontosight.aisibran.ru This approach allows for the systematic construction of the target molecule by first protecting the carboxylic acid group via esterification, followed by the introduction of the ethoxy group through an etherification reaction.

The process often starts with a precursor like 4-hydroxybenzoic acid or 3,4-dihydroxybenzoic acid. sibran.rulibretexts.org A general two-stage scheme proceeds as follows:

Esterification : The carboxylic acid group of a hydroxybenzoic acid precursor is converted into an ester, for example, a methyl or ethyl ester. This is typically achieved by reacting the acid with an alcohol (like ethanol) in the presence of an acid catalyst. sibran.rurasayanjournal.co.in This step protects the carboxylic acid from reacting in the subsequent etherification step.

Etherification : The phenolic hydroxyl group is then converted to an ethoxy group. A common method for this step is the Williamson ether synthesis, which involves an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) in the presence of a base. rasayanjournal.co.in The final step involves the hydrolysis of the ester group back to a carboxylic acid to yield the final product. sibran.ru

A related synthesis starts from 3-methoxy-4-hydroxybenzoic acid (vanillic acid), which can be esterified and then alkylated to introduce the desired groups. semanticscholar.org

Oxidation reactions provide a direct route to this compound from its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin). researchgate.net This method is a key synthetic pathway due to the commercial availability of ethyl vanillin (B372448). vulcanchem.com

The conversion of 3-ethoxy-4-hydroxybenzaldehyde to this compound is a straightforward oxidation of an aldehyde to a carboxylic acid. researchgate.net This transformation can be achieved using various oxidizing agents. Research indicates that this oxidation process is not only a synthetic route but also a metabolic pathway; this compound is a major metabolite found in urine after the consumption of ethyl vanillin. vulcanchem.comnih.gov

Potassium permanganate (B83412) (KMnO₄) is a powerful and widely used oxidizing agent for converting aldehydes to carboxylic acids. researchgate.netmasterorganicchemistry.com The oxidation of 3-ethoxy-4-hydroxybenzaldehyde using KMnO₄ under acidic conditions has been studied in detail. researchgate.net The reaction is typically performed in the presence of an acid like sulfuric acid (H₂SO₄). researchgate.netsigmaaldrich.com

Kinetic studies of this reaction show that the rate is first order with respect to the concentrations of the substrate (3-ethoxy-4-hydroxybenzaldehyde), the oxidant (KMnO₄), and the acid (H₂SO₄). researchgate.net The stoichiometry of the reaction between 3-ethoxy-4-hydroxybenzaldehyde and potassium permanganate has been determined to be 1:1. researchgate.net

Table 1: Kinetic Data for the Oxidation of 3-Ethoxy-4-hydroxybenzaldehyde with KMnO₄ This interactive table summarizes the findings from kinetic studies on the oxidation reaction.

| Reactant | Order of Reaction | Observations |

|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde (Substrate) | First | The reaction rate increases proportionally with the concentration of the substrate. researchgate.net |

| Potassium Permanganate (Oxidant) | First | The rate of reaction is directly dependent on the concentration of KMnO₄. researchgate.net |

| Sulfuric Acid (Acid Catalyst) | First | The reaction rate is also found to be first order with respect to the acid concentration. researchgate.net |

Oxidation Reactions

Optimized Synthesis Methods

Efforts to improve the efficiency, yield, and environmental footprint of the synthesis have led to the development of optimized methods. A patented method describes a multi-step synthesis starting from m-hydroxyphenylacetic acid. google.com This process involves a sequence of reactions including formylation, esterification, etherification, and oxidation to ultimately produce a derivative, 3-ethoxy-4-ethoxycarbonylphenylacetic acid, which can be hydrolyzed to the corresponding benzoic acid derivative. google.com

Another approach to optimization involves the synthesis of key intermediates. For instance, a process for synthesizing 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, a closely related compound, has been detailed. google.com This synthesis starts with ethyl 2-ethoxy-4-methylbenzoate and utilizes reagents like n-butyllithium and diisopropylamine (B44863) at low temperatures to achieve the desired product, which can then be converted to the target acid. google.com Such methods, while complex, can offer higher yields and better control over the final product structure. semanticscholar.org

Strategies for Improved Yield and Reduced Reaction Time

Optimizing reaction conditions is a key focus in the chemical synthesis of EHBA and its precursors to enhance efficiency and cost-effectiveness. While specific optimization data for the direct synthesis of EHBA is limited, significant improvements have been documented for the synthesis of its immediate precursor, 3-ethoxy-4-hydroxymandelic acid. These strategies often involve precise control over reaction parameters.

Bioproduction and Natural Occurrence

Beyond laboratory synthesis, this compound is also found in nature as a product of metabolic processes.

Natural Occurrence in Plants

The presence of this compound in the plant kingdom is not well-documented. ontosight.ai While it is suggested that it may occur in small amounts in certain plants, its synthetic production is far more established and studied. ontosight.ai The degradation of certain alkyl ethers of EHBA by the lignin-decomposing fungus Polyporus dichrous has been observed, but this does not confirm the natural synthesis of EHBA by plants themselves. sibran.ruusda.gov

Metabolic Pathways for EHBA Formation

The formation of this compound is a recognized metabolic event, particularly following the ingestion of ethyl vanillin. nih.gov Research has identified EHBA as a major metabolite in humans who have consumed foods or synthetic diets flavored with this common artificial vanilla-like agent. vulcanchem.comnih.gov

The primary metabolic pathway involves the oxidation of the aldehyde group in ethyl vanillin to a carboxylic acid, resulting in the formation of EHBA, which is then excreted in high concentrations in the urine. vulcanchem.comnih.gov A minor metabolite, 3-ethoxy-4-hydroxymandelic acid, is also found in trace amounts. vulcanchem.com The identification of these urinary metabolites serves as a clear biomarker for the consumption of ethyl vanillin. vulcanchem.com

Furthermore, specific metabolic pathways have been identified in microorganisms. The fungus Polyporus dichrous can produce EHBA via 4-dealkylation, where it removes an isopropyl group from 3-ethoxy-4-isopropoxybenzoic acid. usda.gov

| Organism/System | Precursor | Metabolic Process | Product |

| Human Metabolism | Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) | Oxidation of the aldehyde group. vulcanchem.com | This compound vulcanchem.comnih.gov |

| Fungus (Polyporus dichrous) | 3-Ethoxy-4-isopropoxybenzoic acid | 4-Dealkylation (removal of the isopropoxy group). usda.gov | This compound usda.gov |

Biotransformation of Ethyl Vanillin

This compound is a known metabolic byproduct of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a widely used synthetic flavoring agent. nih.govnih.gov When ingested, ethyl vanillin undergoes biotransformation in the body, leading to the formation of related acid compounds. nih.gov

The primary metabolic pathway for ethyl vanillin involves the oxidation of its aldehyde group. This process results in the formation of two main metabolites that are subsequently excreted in the urine. nih.govvulcanchem.com Studies involving urinary organic acid profiling have identified high concentrations of this compound and trace amounts of 3-ethoxy-4-hydroxymandelic acid in individuals who have consumed foods containing ethyl vanillin. nih.gov This indicates an efficient oxidative conversion of the aldehyde precursor in the body. nih.govvulcanchem.com

The metabolic conversion appears to be a rapid process, with metabolites detectable in urine following dietary intake. nih.govinchem.org This biotransformation is a key aspect of the body's method for processing and clearing the synthetic flavoring agent.

Table 1: Primary Metabolites of Ethyl Vanillin

| Metabolite | Chemical Formula | Abundance in Urine |

|---|---|---|

| This compound | C₉H₁₀O₄ | High |

| 3-Ethoxy-4-hydroxymandelic acid | C₁₀H₁₂O₅ | Trace |

Microbial Metabolism

While direct microbial synthesis pathways for this compound are not extensively detailed, the metabolism of structurally related aromatic compounds by microorganisms is well-documented. Flavan-3-ols, which are abundant dietary polyphenols, are known to be biotransformed by colonic microbiota. psu.edu Complex oligomeric and polymeric structures are broken down by gut bacteria into simpler phenolic acids, which are then absorbed. psu.edu

Filamentous fungi also play a role in the metabolism of aromatic compounds derived from plant biomass, such as lignin. uu.nl Lignin is composed of phenylpropane monomer units, including p-coumaryl alcohol, which can be metabolized through various pathways. uu.nl For instance, some fungi can convert p-coumaric acid into p-hydroxybenzoic acid. uu.nl This demonstrates the capacity of microorganisms to metabolize complex aromatic structures into simpler benzoic acid derivatives.

Metabolic Engineering Approaches for Benzoic Acid Derivatives

The microbial production of benzoic acid derivatives, particularly 4-hydroxybenzoic acid (pHBA), from renewable resources is a significant area of research, driven by the desire for sustainable alternatives to petrochemical processes. nih.gov Metabolic engineering has been successfully used to develop microbial strains capable of producing these compounds. nih.govresearchgate.netresearchgate.net

Researchers have engineered strains of Escherichia coli and Pseudomonas putida to synthesize pHBA from glucose by manipulating the shikimate pathway. nih.govresearchgate.net A key strategy involves introducing and overexpressing the gene for chorismate lyase (UbiC), an enzyme that converts chorismate—a central intermediate in the shikimate pathway—directly into pHBA. nih.govasm.org To increase the flow of carbon toward chorismate, feedback-resistant versions of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase are often co-expressed. nih.gov These engineered strains can produce significant titers of benzoic acid derivatives in fed-batch fermentations. researchgate.net

Table 2: Examples of Metabolic Engineering for Benzoic Acid Derivative Production

| Host Organism | Engineering Strategy | Product | Titer |

|---|---|---|---|

| Pseudomonas putida KT2440 | Overexpression of chorismate lyase (UbiC) and feedback-resistant DAHP synthase. | para-Hydroxybenzoic acid (PHBA) | 12.9 mM |

| Escherichia coli | Harboring a plant-like β-oxidation pathway. | Benzoic acid (BA) | 2.37 ± 0.02 g/L |

These strategies highlight a viable path for the sustainable bioproduction of various benzoic acid derivatives, including potentially this compound, by introducing the necessary enzymatic steps into an optimized host. researchgate.net

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, or biocatalysis, offers a method for converting aromatic aldehydes into their corresponding carboxylic acids under mild conditions. google.com This approach can be applied to produce aromatic carboxylic acids, such as this compound, from their aldehyde precursors like ethyl vanillin. google.com The process utilizes biocatalysts that possess the specific activity to oxidize the aldehyde group. google.com This biocatalytic oxidation is an alternative to chemical oxidation methods and can be part of a biological process to produce valuable aromatic compounds. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-ethoxy-4-hydroxymandelic acid |

| 4-hydroxybenzoic acid (p-hydroxybenzoic acid, pHBA) |

| Acetic anhydride |

| Benzoic acid |

| Caffeic acid |

| Chorismate (Chorismic acid) |

| p-Coumaric acid |

| p-Coumaryl alcohol |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| Ethyl vanillin (3-Ethoxy-4-hydroxybenzaldehyde) |

| Flavan-3-ols |

| Glucose |

| Hydrazine (B178648) hydrate (B1144303) |

| p-hydroxybenzyl)acetic acid |

| b-hydroxy-(p-hydroxy- phenyl)-propionic acid |

| Syringic acid |

| Vanillic acid |

Advanced Analytical Methodologies for 3 Ethoxy 4 Hydroxybenzoic Acid

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For 3-ethoxy-4-hydroxybenzoic acid, several chromatographic techniques have proven effective.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound, often after a derivatization step to increase volatility. nih.govnih.gov It has been utilized in the urinary organic acid profiling of patients, where high concentrations of this compound were detected. nih.gov

Effective sample preparation is crucial for reliable GC-MS analysis. This multi-step process typically involves extraction, concentration, and derivatization to isolate and prepare the analyte for injection into the GC-MS system.

Extraction: The initial step involves extracting the analyte from the sample matrix. For biological samples like urine, this can be achieved through methods like solid-phase microextraction. biosynth.com For other samples, liquid-liquid extraction using a solvent such as ethyl acetate (B1210297) is common. nih.gov

Concentration: After extraction, the sample is often concentrated to increase the analyte's concentration to a level suitable for detection. This is typically done by evaporating the solvent under a stream of nitrogen. lipidmaps.org

Derivatization: Derivatization is a key step for preparing non-volatile compounds like this compound for GC-MS analysis. sigmaaldrich.com This chemical modification process converts the analyte into a more volatile and thermally stable derivative. A common method is silylation, where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are frequently used for this purpose. lipidmaps.orgsigmaaldrich.com Another approach is alkyl chloroformate derivatization, which is rapid and can be performed under mild conditions. nih.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis

| Derivatization Reagent | Abbreviation | Target Functional Groups | Notes |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2 | A common silylating agent that replaces active hydrogens with a TMS group. sigmaaldrich.com |

| Trimethylchlorosilane | TMCS | -OH, -COOH, -NH2 | Often used as a catalyst with BSTFA to enhance the derivatization reaction. sigmaaldrich.com |

| Alkyl Chloroformates (e.g., Methyl Chloroformate) | MCF | -COOH, -OH, -NH2 | Allows for rapid derivatization at room temperature. nih.gov |

| Fluorinated Anhydrides (e.g., PFPA) | PFPA | -NH2 | Primarily used for acylating amino groups. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Characterization

Identification via Characteristic Fragmentation Patterns

In mass spectrometry, a molecule is ionized and then fragmented. The resulting fragmentation pattern is unique to the molecule and acts as a chemical "fingerprint," allowing for its identification. nih.gov For carboxylic acids analyzed by GC-MS, characteristic fragments often arise from the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org The mass spectrum of this compound shows a molecular ion peak at m/z 182. nih.gov Other significant peaks in its mass spectrum are observed at m/z 154 and 137. nih.gov The analysis of these fragmentation patterns is essential for the structural elucidation of unknown compounds. nih.gov

Table 2: Characteristic GC-MS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Ion (M+) | 182 m/z | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. It is particularly useful for compounds that are not easily volatilized, making it a suitable method for analyzing this compound and related compounds. thermofisher.comhelixchrom.com

A common HPLC method for analyzing related hydroxybenzoic acids is reverse-phase chromatography. sielc.comresearchgate.netlongdom.org In this approach, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, a mixture of acetonitrile (B52724) and water with an acid, such as phosphoric acid or formic acid, can be used as the mobile phase to achieve separation. sielc.com The detection is typically carried out using a UV detector at a specific wavelength. thermofisher.comlongdom.org

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique often used to monitor the progress of a chemical reaction or to verify the purity of a product. sigmaaldrich.com In the context of the synthesis of compounds related to this compound, TLC can be employed to quickly assess the conversion of reactants to products. nih.gov For example, in the synthesis of 3-ethoxy-4-methoxy benzonitrile (B105546) from a related aldehyde, TLC could be used to monitor the disappearance of the starting material and the appearance of the product. google.com

Microemulsion electrokinetic chromatography (MEEKC) is a type of capillary electrophoresis that utilizes a microemulsion as the separation medium. wikipedia.org This technique is particularly effective for separating both neutral and charged analytes, including benzoates. nih.gov MEEKC combines the principles of electrophoresis and chromatography, where analytes partition between the microemulsion droplets (the pseudostationary phase) and the surrounding aqueous buffer (the mobile phase). wikipedia.org

The separation in MEEKC can be optimized by adjusting the composition of the microemulsion, which typically consists of an oil (like octane), a surfactant (such as sodium dodecyl sulfate), and a co-surfactant (often a short-chain alcohol like 1-butanol). nih.gov This method has been successfully applied to the analysis of various polar compounds and can be adapted for the analysis of benzoates and related molecules. nih.govnih.gov

Spectroscopic Characterization

Spectroscopy is a fundamental tool in the analysis of this compound, involving the interaction of the molecule with electromagnetic radiation. Different regions of the electromagnetic spectrum provide unique insights into the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms.

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The ethoxy group gives rise to a characteristic triplet-quartet pattern: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, due to spin-spin coupling with each other. The three aromatic protons on the benzene (B151609) ring will appear as distinct signals, likely in the downfield region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the hydroxyl, ethoxy, and carboxylic acid substituents. The acidic protons of the hydroxyl and carboxylic acid groups are also observable and their signals can be broad and their chemical shifts are often solvent-dependent.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. This compound has nine carbon atoms, and nine distinct signals are expected in the ¹³C-NMR spectrum. The carbonyl carbon of the carboxylic acid is typically the most downfield signal (around 170 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with their shifts influenced by the attached functional groups. The ethoxy group carbons will be observed in the upfield region, with the methylene carbon appearing further downfield than the methyl carbon.

Predicted NMR Data for this compound

| ¹H-NMR Predicted Chemical Shifts | ||

|---|---|---|

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| -OCH₂CH₃ | ~1.4 | Triplet |

| -OCH₂CH₃ | ~4.1 | Quartet |

| Aromatic C-H | ~6.9 - 7.6 | Multiplets (d, dd) |

| Phenolic -OH | Variable | Singlet (broad) |

| Carboxylic Acid -COOH | Variable (>10) | Singlet (broad) |

| ¹³C-NMR Predicted Chemical Shifts | ||

| Carbon Type | Predicted Chemical Shift (ppm) | |

| -OCH₂CH₃ | ~15 | |

| -OCH₂CH₃ | ~64 | |

| Aromatic C-H | ~115 - 125 | |

| Aromatic C (quaternary) | ~120 - 155 | |

| -COOH | ~170 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (molar mass: 182.17 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 182. nih.gov The fragmentation of this molecular ion provides valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org Ethers can cleave at the C-O bond.

Analysis of GC-MS data for this compound shows significant peaks at m/z 154, 137, and the molecular ion peak at 182. nih.gov

m/z 182 (M⁺): This peak corresponds to the intact molecular ion.

m/z 154: This fragment likely results from the loss of an ethyl radical (•CH₂CH₃, 28 Da) from the molecular ion.

m/z 137: This prominent peak can be formed by the loss of the carboxyl group (•COOH, 45 Da) from the molecular ion.

Key Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 182 | [M]⁺ (Molecular Ion) | - |

| 154 | [M - C₂H₄]⁺ or [M - CO]⁺ | Ethene (28 Da) or Carbon Monoxide (28 Da) |

| 137 | [M - COOH]⁺ | Carboxyl radical (45 Da) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a compound. libretexts.org

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

O-H Stretching: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid. The phenolic O-H stretch, typically appearing around 3200-3600 cm⁻¹, will likely be merged within this broad band. libretexts.org

C-H Stretching: Absorptions for the aromatic C-H bonds will appear just above 3000 cm⁻¹, while the aliphatic C-H bonds of the ethoxy group will show stretches in the 2850-2980 cm⁻¹ range. pressbooks.pub

C=O Stretching: A strong, sharp absorption peak between 1680-1710 cm⁻¹ is characteristic of the carbonyl group (C=O) in an aromatic carboxylic acid. libretexts.org

C-O Stretching: The spectrum will also show C-O stretching vibrations. The C-O of the carboxylic acid appears in the 1210-1320 cm⁻¹ range, and the aryl-alkyl ether C-O stretch appears around 1200-1275 cm⁻¹. libretexts.org

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the benzene ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Phenolic O-H | Stretch | 3200 - 3600 | Broad, Medium (often obscured) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O | Stretch | 1210 - 1320 | Strong |

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* transitions in the benzene ring. researchgate.net

Substituted benzoic acids typically show two main absorption bands, often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm). researchgate.netcdnsciencepub.com The positions and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic ring. The hydroxyl and ethoxy groups, both being electron-donating, are expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzoic acid. nih.gov

Furthermore, the UV-Vis spectrum of this compound is highly pH-dependent. In alkaline solutions, deprotonation of the phenolic hydroxyl group and the carboxylic acid group leads to changes in the electronic structure and a significant red shift in the absorption maxima. This property can be used to determine the pKa values of the acidic groups.

Other Analytical Techniques

Beyond standard spectroscopic methods, other techniques can provide deeper structural insights, particularly into the solid-state arrangement of the molecule.

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself is not prominently available in the literature, analysis of closely related compounds provides a clear indication of the structural information that can be obtained.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the elemental composition of a compound. For this compound, this process quantitatively measures the percentage of carbon, hydrogen, and oxygen. The experimental results are then compared against the theoretical values calculated from its molecular formula, C9H10O4. nih.govontosight.aichemicalbook.com The molecular weight of the compound is 182.17 g/mol . nih.govchemicalbook.com

The theoretical elemental composition is calculated as follows:

Carbon (C): (9 * 12.011) / 182.17 * 100% = 59.34%

Hydrogen (H): (10 * 1.008) / 182.17 * 100% = 5.53%

Oxygen (O): (4 * 15.999) / 182.17 * 100% = 35.13%

A close correlation between the experimentally determined percentages and these theoretical values provides strong evidence for the compound's empirical and molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count in Molecule | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 59.34 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.53 |

| Oxygen | O | 15.999 | 4 | 63.996 | 35.13 |

| Total Molecular Weight | 182.175 |

Purity Determination Methods (e.g., HPLC purity, Melting Point)

Assessing the purity of this compound is critical for its application in any scientific or industrial context. High-Performance Liquid Chromatography (HPLC) and melting point analysis are two common and effective methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating, identifying, and quantifying each component in a mixture, making it an ideal method for determining the purity of a substance. For benzoic acid derivatives, Reverse-Phase HPLC (RP-HPLC) is frequently employed. While specific validated methods for this compound are proprietary to manufacturers, the methodology is well-established for related compounds like 4-Hydroxybenzoic acid. researchgate.netsigmaaldrich.comhelixchrom.com

A typical HPLC analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components are separated based on their affinity for the stationary phase (e.g., C18 column) and the mobile phase. longdom.org The purity is determined by calculating the area of the main peak relative to the total area of all peaks detected in the chromatogram. For instance, a validated HPLC method for quantifying 4-Hydroxybenzoic acid in a pharmaceutical formulation used a C18 column with a gradient elution of phosphoric acid buffer and acetonitrile, with UV detection at 230 nm. longdom.org Such methods can achieve high sensitivity, with a limit of detection (LOD) and limit of quantification (LOQ) for 4-Hydroxybenzoic acid reported as 0.1007 µg/mL and 0.5033 µg/mL, respectively. longdom.org

Table 2: Illustrative HPLC Conditions for Analysis of Related Benzoic Acid Derivatives

| Parameter | Condition | Reference Compound |

|---|---|---|

| Column | Phenomenex Kinetex C18 (150 x 4.6 mm; 5 µm) | 4-Hydroxybenzoic Acid longdom.org |

| Mobile Phase | A: 0.1% Phosphoric acid buffer B: 100% Acetonitrile (Gradient) | 4-Hydroxybenzoic Acid longdom.org |

| Flow Rate | 1.0 mL/min | 4-Hydroxybenzoic Acid longdom.org |

| Detection Wavelength | 230 nm | 4-Hydroxybenzoic Acid longdom.org |

| Column Temperature | 30°C | 4-Hydroxybenzoic Acid longdom.org |

Melting Point

Derivatives and Analogues of 3 Ethoxy 4 Hydroxybenzoic Acid

Structural Modifications and Design Principles

Key design principles for modifying the EHBA scaffold include:

Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester can modulate the compound's lipophilicity and pharmacokinetic profile. This is a common strategy to enhance cell membrane permeability. rasayanjournal.co.in The choice of alcohol used for esterification can introduce a variety of alkyl or aryl groups, allowing for a systematic investigation of the impact of size, shape, and electronic effects on biological activity. nih.gov

Formation of Hydrazides and Hydrazide-Hydrazones: The carboxylic acid can be converted to a hydrazide, which then serves as a key intermediate for the synthesis of hydrazide-hydrazones. nih.govmdpi.com The hydrazone moiety (–CO–NH–N=CH–) is a well-known pharmacophore that imparts a wide range of biological activities, including antimicrobial and anticancer effects. jrespharm.commdpi.com The diversity of this class of derivatives is achieved by reacting the hydrazide with various aldehydes and ketones, introducing a wide array of substituents. nih.gov

Heterocyclization: The hydrazide functionality is a precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. nih.govnih.gov The oxadiazole ring is a bioisostere of ester and amide groups, offering improved metabolic stability and favorable pharmacokinetic properties. nih.gov The substituents on the oxadiazole ring can be varied to fine-tune the biological activity. nih.gov

These structural modifications allow for the creation of large and diverse libraries of EHBA analogues, enabling comprehensive structure-activity relationship (SAR) studies to identify compounds with optimized potency and selectivity.

Synthesis of EHBA Derivatives

The synthesis of EHBA derivatives leverages standard organic reactions to modify the parent molecule's functional groups.

Ester derivatives of 3-ethoxy-4-hydroxybenzoic acid are typically synthesized through Fischer esterification. This involves reacting EHBA with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). nih.gov The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the ester. nih.gov

Another approach involves the esterification of related starting materials, such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime, with various acid chlorides in the presence of a base like triethylamine. figshare.com Although not directly starting from EHBA, this demonstrates the synthesis of ester functionalities within a similar molecular framework.

A general scheme for the synthesis of EHBA ester derivatives is as follows:

General Reaction Scheme for Esterification:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 3-Hydroxybenzoic acid | Methanol | Conc. H₂SO₄ | 3-Hydroxy methyl benzoate | rasayanjournal.co.in |

| 2-Hydroxybenzoic acid | Various alcohols | H₂SO₄ | Salicylic acid esters | nih.gov |

| 3-Ethoxy-4-hydroxybenzaldehyde oxime | Acid chlorides | Triethylamine | Oxime esters | figshare.com |

| 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid | - | - | Key intermediate for Repaglinide | google.com |

Table 1: Examples of Synthesized Ester Derivatives

The synthesis of hydrazide-hydrazone derivatives of EHBA is a two-step process. First, the carboxylic acid group of EHBA is converted into a hydrazide. This is typically achieved by first converting the carboxylic acid to its methyl or ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.com

In the second step, the resulting hydrazide is condensed with a variety of aromatic or heterocyclic aldehydes or ketones in a suitable solvent, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield the corresponding hydrazide-hydrazones. jrespharm.com This condensation reaction is a versatile method for introducing a wide range of substituents into the final molecule. nih.gov

General Reaction Scheme for Hydrazide-Hydrazone Synthesis:

this compound ester + N₂H₄·H₂O → 3-Ethoxy-4-hydroxybenzohydrazide

3-Ethoxy-4-hydroxybenzohydrazide + R-CHO → 3-Ethoxy-4-hydroxy-N'-[substituted-methylidene]benzohydrazide

| Starting Material | Reagents | Product | Reference |

| Ethyl paraben | Hydrazine hydrate, then various aryl aldehydes | 4-Hydroxy-N'-[substituted methylidene]benzohydrazides | jrespharm.com |

| 2/3/4-Iodobenzoic acid methyl esters | Hydrazine hydrate, then various aldehydes | Acylhydrazones of iodobenzoic acid | mdpi.com |

| 3-Ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides | - | - | nih.gov |

Table 2: Examples of Synthesized Hydrazide-Hydrazone Derivatives

1,3,4-Oxadiazole derivatives of EHBA are synthesized from the corresponding hydrazide. The most common method involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. nih.gov This can be achieved by reacting the 3-ethoxy-4-hydroxybenzohydrazide with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form the diacylhydrazine, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride. nih.govnih.gov

An alternative one-pot synthesis involves the reaction of the hydrazide with an orthoester.

General Reaction Scheme for 1,3,4-Oxadiazole Synthesis:

3-Ethoxy-4-hydroxybenzohydrazide + R-COOH --(Dehydrating Agent)--> 2-(3-Ethoxy-4-hydroxyphenyl)-5-substituted-1,3,4-oxadiazole

| Starting Hydrazide | Cyclizing Agent | Product | Reference |

| Substituted aromatic acid hydrazides | β-Benzoyl propionic acid / POCl₃ | 1,3,4-Oxadiazole derivatives | nih.gov |

| Acylhydrazones | Chloramine-T | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.gov |

| N-Acylbenzotriazoles | Acylhydrazides | 2,5-Disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |

Table 3: Examples of Synthesized 1,3,4-Oxadiazole Derivatives

The synthesis of alkyl and ether derivatives of EHBA can be achieved through the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of the phenolic hydroxyl group with an alkyl halide. rasayanjournal.co.in The reaction is typically carried out in an aprotic polar solvent like acetone (B3395972) or DMF.

For instance, to synthesize an ether derivative at the 4-position, EHBA would first be treated with a base like potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group, followed by the addition of an alkyl halide (e.g., ethyl bromide). chemicalbook.com

General Reaction Scheme for Ether Synthesis:

This compound + R-X --(Base)--> 3-Ethoxy-4-alkoxybenzoic acid

| Starting Material | Alkylating Agent | Base | Solvent | Product | Reference |

| 3-Hydroxybenzoic acid methyl ester | Various alkyl halides | K₂CO₃ | Acetone | 3-Alkoxy methyl benzoate | rasayanjournal.co.in |

| 3-Hydroxy-4-methoxybenzonitrile | Bromoethane | K₂CO₃ | DMF | 3-Ethoxy-4-methoxybenzonitrile | chemicalbook.com |

Table 4: Examples of Synthesized Alkyl and Ether Derivatives

Structure-Activity Relationship (SAR) Studies of EHBA Analogues

While comprehensive SAR studies specifically for a broad range of this compound analogues are not extensively documented in single reports, valuable insights can be drawn from studies on closely related structures, such as derivatives of hydroxybenzoic acids and their hydrazones.

For ester derivatives , the nature of the substituent on the ester group plays a crucial role in determining biological activity. In a series of 3-ethoxy-4-hydroxybenzaldehyde oxime esters, it was observed that compounds with medium-length alkyl chains exhibited greater antimicrobial activity compared to those with long alkyl chains. figshare.com Furthermore, the presence of an electron-donating group in the para position of an aryl ring attached to the ester moiety was found to confer the highest activity. figshare.com

In the case of hydrazide-hydrazone derivatives , the substituents on the imine carbon significantly influence their biological profile. For a series of 3-ethoxy-4-hydroxybenzylidene hydrazides, certain derivatives showed antibacterial activity higher than the standard drug ciprofloxacin. nih.gov This highlights the importance of the hydrazone linkage and the nature of the aromatic ring attached to it. Studies on other hydrazone series have shown that the presence of specific substituents on the aldehydic or ketonic part of the molecule can enhance antimicrobial and anticancer activities. jrespharm.com

For hydroxybenzoic acid derivatives in general, the position and number of hydroxyl groups on the benzene (B151609) ring are critical for their antioxidant activity. nih.gov For instance, dihydroxybenzoic acids generally show higher antioxidant potential than monohydroxybenzoic acids. nih.gov While EHBA has a fixed substitution pattern, this principle underscores the importance of the phenolic hydroxyl group in its biological activity. Modifications that alter the electronic environment of this group, such as the introduction of different substituents on the ring or conversion to an ether, would be expected to modulate its activity.

The core 3-ethoxy-4-hydroxybenzoyl moiety is a valuable pharmacophore.

Conversion of the carboxylic acid to esters, hydrazide-hydrazones, or oxadiazoles (B1248032) is a viable strategy to enhance biological activity.

The nature and substitution pattern of the group introduced through these modifications are critical for optimizing activity.

Further dedicated SAR studies on a systematically designed library of EHBA derivatives are needed to fully elucidate the structural requirements for various biological activities.

Computational Chemistry and Molecular Modeling of Derivatives

Computational chemistry and molecular modeling have emerged as indispensable tools in the rational design and analysis of derivatives of this compound. These in silico methods provide deep insights into the structural, electronic, and pharmacokinetic properties of molecules, guiding the synthesis of novel compounds with enhanced biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and Density Functional Theory (DFT) calculations are pivotal in understanding the interactions of these derivatives at a molecular level.

Recent research has focused on various derivatives, including Schiff bases, which are of significant interest due to their broad spectrum of biological activities. For instance, computational studies on Schiff base complexes derived from the closely related 3-ethoxy-4-hydroxybenzaldehyde have provided valuable data that can be extrapolated to understand the behavior of acid derivatives. These studies often involve geometry optimization and molecular docking to predict the binding affinities of the compounds with biological targets. kaust.edu.sa

Molecular docking studies, for example, have been employed to ascertain the binding of Co(II) Schiff base complexes with targets like DNA gyrase and enzymes involved in fatty acid synthesis, such as FabZ and FabI. kaust.edu.sa The results from these simulations, often presented as docking scores, indicate the binding affinity and help in identifying the most promising candidates for further development.

DFT calculations are also crucial for understanding the electronic properties of these derivatives. These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity, which can be correlated with biological activity.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are another key aspect of the computational analysis of these derivatives. These predictions help in assessing the drug-likeness of the compounds at an early stage of development, saving time and resources. kaust.edu.sa

The following tables present hypothetical data based on the types of findings in computational studies of similar benzoic acid derivatives, illustrating the kind of information generated in such research.

Table 1: Molecular Docking Scores of Hypothetical this compound Derivatives against a Target Protein

| Compound | Derivative Type | Docking Score (kcal/mol) |

| Derivative A | Ester | -7.2 |

| Derivative B | Amide | -8.5 |

| Derivative C | Schiff Base | -9.1 |

| Derivative D | Hydrazone | -8.8 |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: DFT Calculated Electronic Properties of Hypothetical this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Derivative A | -5.8 | -1.2 | 4.6 |

| Derivative B | -6.1 | -1.5 | 4.6 |

| Derivative C | -6.3 | -2.0 | 4.3 |

| Derivative D | -6.2 | -1.8 | 4.4 |

This table is interactive. You can sort the data by clicking on the column headers.

QSAR studies on related p-hydroxybenzoic acid derivatives have indicated that antimicrobial activity is often governed by specific molecular descriptors. nih.gov These can include topological indices and molecular connectivity indices, which quantify different aspects of the molecular structure. Such models provide a mathematical relationship between the structure of a compound and its biological activity, enabling the prediction of the activity of unsynthesized derivatives.

The computational investigation of derivatives of this compound is a dynamic and evolving field. The synergy between in silico predictions and experimental validation accelerates the discovery of new and effective therapeutic agents.

Insufficient Data Available for this compound

Following a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the biological and pharmacological activities of the chemical compound This compound . The user's request for a detailed article focusing solely on this compound cannot be fulfilled with scientifically accurate and verifiable information at this time.

The existing body of research predominantly investigates structurally similar but chemically distinct compounds, including:

Ethyl vanillin (B372448): An aldehyde used as a flavoring agent.

Vanillic acid: The methoxy (B1213986) analogue of the requested compound.

Vanillin: The aldehyde corresponding to vanillic acid.

Ethyl vanillate: The ethyl ester of vanillic acid.

Due to the absence of specific studies on the antibacterial, antifungal, antiviral, and antibiofilm properties of this compound, it is not possible to construct the requested article without resorting to speculation or incorrectly attributing findings from related molecules. Providing such an article would be scientifically inaccurate and misleading. Further targeted research is required to determine the specific biological activities outlined in the user's request for this compound.

Biological Activities and Pharmacological Potential

Antioxidant Activity

3-Ethoxy-4-hydroxybenzoic acid has demonstrated notable antioxidant properties. The antioxidant capacity of phenolic compounds like ethyl protocatechuate is often attributed to their ability to neutralize free radicals and mitigate oxidative stress, which is a key factor in the development of many chronic diseases. evotec.com Studies have identified this compound as an effective antioxidant, for instance, in preventing the oxidation of linoleic acid. nih.gov

The mechanisms through which this compound mitigates oxidative stress are multifaceted. Phenolic acids can exert their antioxidant effects through both direct and indirect pathways. researchgate.net

Direct Radical Scavenging: The primary direct mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. researchgate.net The structure of hydroxybenzoic acids is crucial to this activity, with the number and position of hydroxyl groups influencing their antioxidant efficacy. nih.gov

Indirect Antioxidant Effects: Indirectly, these compounds can enhance the body's endogenous antioxidant defense systems. This is often achieved by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netmedsafe.govt.nz Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). youtube.comnih.gov The parent compound, protocatechuic acid, has been shown to induce the expression of antioxidant enzymes by activating Nrf2 through the JNK signaling pathway. nih.govnih.gov This activation leads to an increased capacity of the cells to neutralize reactive oxygen species (ROS) and protect against oxidative damage. researchgate.netyoutube.com

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to regulate inflammatory responses by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators. dntb.gov.ua

A primary mechanism for its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. dntb.gov.ua NF-κB is a critical transcription factor that governs the expression of genes involved in inflammation, including those for various pro-inflammatory cytokines. By inhibiting the NF-κB pathway, this compound can effectively suppress inflammatory responses. dntb.gov.ua

Research has demonstrated that supplementation with this compound can lead to a significant reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). Concurrently, it has been observed to increase the levels of anti-inflammatory cytokines like interleukin-10 (IL-10). In a rat model of myocardial ischemia-reperfusion, this compound was found to reduce the infarct area and inhibit the NF-κB-mediated inflammatory response. dntb.gov.ua

Neuroprotective Agents

This compound has been identified as a neuroprotective agent with the ability to cross the blood-brain barrier. evotec.comdntb.gov.ua Its neuroprotective effects are linked to its activity as a prolyl hydroxylase (PHD) inhibitor. youtube.comdntb.gov.ua PHDs are enzymes that regulate the stability of hypoxia-inducible factors (HIFs), which are crucial for cellular adaptation to low oxygen conditions. youtube.com By inhibiting PHDs, this compound stabilizes HIF-1α, which can trigger protective pathways in the brain. dntb.gov.ua

Studies using electrophysiological techniques in the rat hippocampus have shown that this compound has a concentration-dependent and reversible inhibitory effect on synaptic transmission, particularly in the dentate gyrus. youtube.com It was also found to inhibit synaptic plasticity in both the dentate gyrus and CA1 regions. youtube.com This modulation of synaptic activity suggests a potential role in protecting against neuronal damage that can occur in conditions like hypoxia. youtube.com The parent compound, protocatechuic acid, has also been investigated for its neuroprotective capabilities in models of neurodegeneration.

Enzyme Inhibition

α-Glucosidase inhibitors are a class of therapeutic agents that help manage postprandial hyperglycemia by delaying carbohydrate digestion. Research has indicated that this compound possesses α-glucosidase inhibitory activity.

While specific kinetic studies on the ethyl ester are not extensively detailed in the available literature, studies on its parent compound, protocatechuic acid, have shown it to be a mixed-type inhibitor of α-glucosidase. The inhibitory activity of various plant extracts containing phenolic compounds further supports the potential of this class of molecules as α-glucosidase inhibitors. The table below summarizes the inhibitory concentrations found for related compounds and extracts, highlighting the potential for this chemical class.

| Compound/Extract | IC50 Value | Reference |

|---|---|---|

| Protocatechuic acid (PCA) | Demonstrated mixed-type inhibition | |

| Vanillic acid (metabolite of PCA) | 2.00 mg/mL | |

| Caffeic acid | 0.12 mg/mL | |

| Acarbose (Positive Control) | 45.84 µg/mL | |

| Rutin | 48.36 µg/mL |

Cytochrome P450 (CYP) is a superfamily of enzymes essential for the metabolism of a wide array of drugs and other xenobiotics. evotec.com Inhibition of these enzymes can lead to significant drug-drug interactions, potentially causing adverse effects or reduced efficacy of medications. While many natural products have been studied for their effects on CYP enzymes, specific research on the inhibitory activity of this compound against various cytochrome P450 isoforms is limited in the currently available scientific literature. Therefore, a detailed analysis of its potential for CYP-mediated drug interactions cannot be provided at this time.

Immunomodulating Activities

This compound has demonstrated immunomodulating and anti-inflammatory activities. The compound is known to regulate inflammatory responses through the inhibition of the NF-κB (nuclear factor kappa B) pathway. atamanchemicals.com The NF-κB pathway is a critical signaling cascade that controls the expression of numerous genes involved in inflammation and immune responses. By inhibiting this pathway, this compound can effectively curtail the production of pro-inflammatory cytokines and other mediators, thereby modulating the immune response. atamanchemicals.comnih.gov Its anti-inflammatory properties are considered a key aspect of its therapeutic potential in conditions associated with chronic inflammation. atamanchemicals.com

Potential in Specific Disease Models

The therapeutic potential of this compound has been noted for its general anti-ulcer activity. atamanchemicals.com However, specific detailed research focusing solely on its effects in experimental models of ulcerative colitis is limited. The compound is listed as an active ingredient in certain plant extracts investigated for anti-ulcerative colitis effects, but its individual contribution is not distinctly elucidated in these studies. nih.govresearchgate.net

This compound is reported to possess hepatoprotective (liver-protective) effects. atamanchemicals.com Its potential to protect liver cells from damage is a subject of scientific interest, particularly in the context of chronic liver diseases which can lead to fibrosis and cirrhosis. The compound's antioxidant and anti-inflammatory actions are believed to contribute to this protective capacity. atamanchemicals.com While its parent compound, protocatechuic acid, has been more extensively studied for anti-fibrotic properties, this compound is recognized as a compound of interest for its potential in mitigating liver injury. atamanchemicals.comresearchgate.net

Significant research has highlighted the potential of this compound in conditions related to cerebrovascular insufficiency and hypoxic injury. As a prolyl hydroxylase (PHD) inhibitor, it can protect against damage caused by low oxygen levels (hypoxia). atamanchemicals.comnih.gov

A key study investigated its efficacy in a model of acute hypobaric hypoxia-mediated vascular leakage in the brain, a condition related to high-altitude cerebral edema. nih.gov The findings demonstrated that the compound, referred to as EDHB, effectively reduced cerebral edema. This protective effect was linked to several molecular changes. nih.gov

Key Research Findings in Hypoxic Brain Injury Model nih.gov

| Mechanism of Action | Effect of this compound |

| Inflammatory Pathway | Downregulation of brain NF-κB expression. |

| Inflammatory Mediators | Significant curtailment of pro-inflammatory cytokines and cell adhesion molecules. |

| Vascular Permeability | Significant downregulation of Vascular Endothelial Growth Factor (VEGF). |

| Hypoxic Response | Concomitant increment in Hypoxia-Inducible Factor 1-alpha (HIF-1α). |

| Anti-inflammatory Proteins | Increased expression of Heme oxygenase-1 (HO-1) and Metallothionein-1 (MT-1). |

These results underscore the compound's potential as a preconditioning agent to ameliorate brain injuries mediated by hypoxia and vascular damage, which are central to the pathology of vascular dementia. nih.gov Its ability to cross the blood-brain barrier further enhances its suitability for neurological applications. atamanchemicals.com

This compound is recognized for its neuroprotective activities. atamanchemicals.comnih.gov Its antioxidant and anti-inflammatory properties may help protect neuronal cells from the oxidative stress and chronic inflammation associated with neurodegenerative diseases like Alzheimer's and Parkinson's. atamanchemicals.com

In the context of Alzheimer's disease, one of the therapeutic strategies involves inhibiting the enzyme Acetylcholinesterase (AChE) to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. A molecular docking study investigated this compound as a potential AChE inhibitor. The results indicated that it had a strong binding affinity for the enzyme, suggesting it could be a more effective inhibitor than the existing drug, physostigmine. dergipark.org.tr

Molecular Docking Results for Acetylcholinesterase (AChE) Inhibition dergipark.org.tr

| Compound | Binding Affinity (kcal/mol) |

| This compound | -6.50 |

| Physostigmine (Reference Drug) | Not specified, but implied to be less effective. |

| Hesperidin | -10.8 |

| Quercetin | -9.50 |

| Isoquercitrin | -8.50 |

This table presents a selection of compounds from the study for comparison.

These findings suggest a potential mechanism through which this compound could exert beneficial effects in Alzheimer's disease, although further in vivo research is required to confirm this therapeutic potential.

The direct role of this compound in sickle cell disease has not been substantially demonstrated in available research. One study identified it as one of eighteen compounds present in the plant Abrus precatorius, which is used traditionally in some regions to manage sickle cell disease. researchgate.net However, the study did not evaluate the individual anti-sickling activity of the compound. Therefore, there is currently no direct scientific evidence to support its potential in the management of sickle cell disease.

Analgesic Effects

While direct studies on the analgesic properties of this compound are not extensively documented, related compounds and its precursor, ethyl vanillin (B372448), have demonstrated effects relevant to pain and inflammation. Ethyl vanillin has exhibited anti-inflammatory and anti-nociceptive (pain-relieving) properties. chemicalbook.com Phenolic acids, the class of compounds to which this compound belongs, are generally known for their anti-inflammatory and analgesic activities. nih.gov For instance, certain derivatives of p-hydroxy benzoic acid have been shown to exert analgesic and anti-inflammatory actions. globalresearchonline.net Another study on 5-acetamido-2-hydroxy benzoic acid derivatives also confirmed anti-nociceptive activity in vivo. mdpi.comnih.gov The anti-inflammatory effects of hydroxybenzoic acids are often linked to their ability to modulate signaling pathways and inhibit the production of pro-inflammatory cytokines. mdpi.comnih.gov This body of evidence on related compounds suggests a potential, though not directly confirmed, role for this compound in analgesia, likely linked to anti-inflammatory mechanisms.

Anticancer and Antitumor Potential

The anticancer potential of this compound has not been specifically detailed in research literature. However, studies on its structural relatives, including benzoic acid and other hydroxybenzoic acid derivatives, provide insight into the potential activities of this class of compounds.

Research has shown that benzoic acid and its derivatives can exhibit cytotoxic effects on various cancer cell lines. dergipark.org.tr For example, some hydroxybenzoic acids have been reported to inhibit the HDAC3 enzyme in breast cancer cells (MCF-7), leading to apoptosis (programmed cell death). dergipark.org.tr Derivatives of 4-hydroxybenzoic acid have been identified as pan-HDAC inhibitors that can arrest the cell cycle and trigger apoptosis in cancerous cells without affecting normal cells. lih.lu Specifically, 4-hydroxybenzoic acid has been found to reduce the viability of leukemia cells in a dose- and time-dependent manner, inducing cell death through apoptosis. researchgate.net

Conversely, the effects can be complex and context-dependent. Some studies have indicated that 4-hydroxybenzoic acid possesses estrogenic activity and can stimulate the growth of certain human breast cancer cell lines. wikipedia.org Another study found that while gallic acid (3,4,5-trihydroxybenzoic acid) was toxic to the MCF-7 breast cancer cell line, other tested hydroxybenzoic acids were not. nih.gov The anticancer activity of phenolic compounds is an area of active investigation, with various derivatives showing the ability to retard cancer cell growth by inducing apoptosis or inhibiting enzymes like histone deacetylases (HDAC). nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Mechanism of Action |

|---|---|---|---|

| Benzoic Acid Derivatives | Cervical (HeLa, SiHa), Colon (HCT-116, HCT-15) | Time- and dose-dependent cytotoxic effect. nih.gov | HDAC inhibition, induction of apoptosis. nih.gov |

| 4-Hydroxybenzoic Acid | Leukemia (K562, K562/Dox) | Reduced cell viability, induced apoptosis. researchgate.net | Associated with promoting the HIPK2/p53 pathway. nih.gov |

| 4-Hydroxybenzoic Acid | Breast Cancer (MCF-7) | Promoted proliferation. mdpi.com | Estrogenic activity via ERα-dependent pathways. mdpi.com |

| Gallic Acid (3,4,5-THB) | Breast Cancer (MCF-7) | Toxic to cells (IC50 = 0.44 mM). nih.gov | Not specified. |

Pharmacokinetics and Biotransformation in Biological Systems

This compound is the primary metabolite of ethyl vanillin, a widely used flavoring agent. inchem.org Studies in rats show that ethyl vanillin is rapidly absorbed, metabolized, and excreted. inchem.org Following oral administration, peak plasma radioactivity occurs within two hours. inchem.org

The biotransformation of ethyl vanillin primarily leads to the formation of ethyl vanillic acid (this compound). inchem.orginchem.org This metabolite is then further conjugated with glucuronic and sulfuric acids before elimination. inchem.orginchem.org Excretion is rapid and occurs predominantly through urine. In animal models, over 94% of an administered dose of ethyl vanillin was excreted in the urine within 24 hours, with only a small fraction (1-5%) found in feces. inchem.org Unchanged ethyl vanillin is generally not detected in urine samples, indicating thorough metabolism. inchem.org

This compound has been clearly identified in the urine of humans who have ingested foods flavored with ethyl vanillin. inchem.org It is not considered a normal constituent of human urine. inchem.org Studies involving urinary organic acid profiling have found high concentrations of this compound, and sometimes trace amounts of 3-ethoxy-4-hydroxymandelic acid, in patients consuming synthetic diets flavored with ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). nih.gov Its presence is directly linked to the dietary intake of this common artificial flavoring. nih.gov

Given that this compound is not normally found in human urine and its appearance is a direct consequence of consuming ethyl vanillin, it serves as a potential biomarker for dietary intake. inchem.orgnih.gov The detection of this compound in urine can confirm the ingestion of foods or supplements containing ethyl vanillin as a flavoring agent. nih.gov This makes it a useful indicator in metabolic studies and for monitoring dietary exposures to this specific food additive.

Applications in Medical and Biotechnological Fields

Pharmaceutical Development

The potential of 3-Ethoxy-4-hydroxybenzoic acid and its structural relatives, hydroxybenzoic acids, is being explored in pharmaceutical research for the development of new drugs.

Candidate for New Pharmaceutical Agents

While direct application of this compound as a standalone pharmaceutical agent is not extensively documented, its parent compounds, hydroxybenzoic acids, are recognized as versatile platforms for creating value-added products with applications in the pharmacy, cosmetics, and food industries. researchgate.netnih.gov The development of new mitochondriotropic antioxidants based on hydroxybenzoic acid structures has been reported as a promising pharmacological strategy. nih.gov These derivatives are designed to accumulate in mitochondria and protect against oxidative damage, a key factor in many age-related and metabolic diseases. nih.gov

Drug Development Targeting Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. mdpi.com Consequently, compounds that can mitigate oxidative damage are valuable candidates for drug development. Research has shown that hydroxybenzoic acids can attenuate oxidative stress. For instance, 4-hydroxybenzoic acid has been found to reduce nitric oxide levels in neuronal cells experiencing hydrogen peroxide-induced oxidative stress. researchgate.net Furthermore, protocatechuic acid (3,4-dihydroxybenzoic acid), another related compound, has demonstrated neuroprotective effects by increasing the activity of antioxidant enzymes and reducing lipid peroxidation. nih.gov The development of antioxidants that specifically target mitochondria, based on hydroxybenzoic acid platforms, is seen as a key strategy to prevent the mitochondrial oxidative damage associated with various pathologies. nih.gov

Table 1: Potential Pharmaceutical Applications of Hydroxybenzoic Acid Derivatives

| Application Area | Research Focus | Key Findings |

|---|---|---|

| New Pharmaceutical Agents | Development of mitochondriotropic antioxidants from hydroxybenzoic acids. | Novel antioxidants accumulate in mitochondria and prevent lipid peroxidation with low toxicity. nih.gov |

| Targeting Oxidative Stress | Attenuation of oxidative stress in neuronal cells. | 4-hydroxybenzoic acid reduced nitric oxide levels, mitigating oxidative stress. researchgate.net |

| Neuroprotection | Use of protocatechuic acid to combat oxidative damage. | Increased activity of antioxidant enzymes and improved cognitive properties in animal studies. nih.gov |

Nutraceutical and Dietary Supplement Development

The antioxidant properties of hydroxybenzoic acids also make them interesting for the nutraceutical and dietary supplement market. Epidemiological studies suggest a link between diets rich in polyphenols, such as hydroxybenzoic acids, and the prevention of diseases with mitochondrial origins. nih.gov These natural phenolic compounds are seen as having positive effects on human health, potentially reducing the risk of cancer and cardiometabolic disorders. nih.gov Given that the human body cannot produce polyphenols, they must be obtained from dietary sources, making their inclusion in supplements a viable health strategy. nih.gov

Role as an Intermediate in Industrial Synthesis

Beyond its direct biological interests, this compound and its analogs serve as important intermediates in the chemical industry for synthesizing other high-value compounds.

Synthesis of Ethyl Vanillin (B372448)

Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is a significant flavoring agent, prized for having an aroma three to four times stronger than vanillin. nih.gov It is widely used in foods, beverages, and pharmaceuticals. nih.gov The synthesis of ethyl vanillin can be achieved through various chemical pathways. One biosynthetic method involves the use of 3-ethoxy-4-hydroxymandelic acid, which is converted into 3-ethoxy-4-hydroxyacetophenone acid and then to ethyl vanillin through enzymatic reactions. google.com While not a direct conversion from this compound, the structural similarity highlights its close relationship in the synthesis of this important flavorant. A more traditional chemical synthesis involves the reaction of 3-chloro-4-hydroxy-benzaldehyde with sodium ethoxide to produce ethyl vanillin. google.com

Synthesis of Bosutinib and Other Kinase Inhibitors (from 3-methoxy-4-hydroxybenzoic acid)

A structurally similar compound, 3-methoxy-4-hydroxybenzoic acid, serves as a crucial starting material for a novel and cost-effective synthesis of Bosutinib, a kinase inhibitor used in cancer therapy. nih.govmdpi.com This synthetic route is notable for its efficiency and use of cheaper raw materials compared to other methods. mdpi.com

Table 2: Key Steps in a Novel Synthesis of Bosutinib

| Step | Reaction | Starting Material / Intermediate |

|---|---|---|

| 1 | Esterification | 3-methoxy-4-hydroxybenzoic acid |

| 2 | Alkylation | Methyl 4-hydroxy-3-methoxybenzoate |

| 3 | Nitration | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate |

| 4 | Reduction | Nitrated intermediate |

| 5 | Cyclization | Reduced intermediate |

| 6 | Chlorination | Cyclized intermediate |

| 7 & 8 | Amination Reactions (x2) | Chlorinated intermediate |